molecular formula C8H9Cl2N B1297804 (2,4-Dichlorobenzyl)methylamine CAS No. 5013-77-4

(2,4-Dichlorobenzyl)methylamine

Cat. No.: B1297804
CAS No.: 5013-77-4
M. Wt: 190.07 g/mol
InChI Key: GUJXWKXDISDARD-UHFFFAOYSA-N
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Safety and Hazards

“(2,4-Dichlorobenzyl)methylamine” can cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of (2,4-Dichlorobenzyl)methylamine is the sodium channel protein . This compound interacts with these proteins, which play a crucial role in the conduction of nerve impulses in neurons and muscle cells.

Mode of Action

This compound acts as an antagonist to the sodium channel protein . This means that it binds to these proteins and inhibits their function. The inhibition of sodium channels leads to a decrease in the conduction of nerve impulses, which can have various effects depending on the specific cells that are affected.

Biochemical Pathways

It is known that the compound can cause a denaturation of external proteins and rearrangement of the tertiary structure proteins . This can disrupt normal cellular processes and lead to various downstream effects.

Pharmacokinetics

It is known that the compound has a boiling point of 123°c/13mmhg , suggesting that it may be volatile and could potentially be absorbed through inhalation. Its density is 1.226±0.06 g/cm3 , which could influence its distribution within the body.

Biochemical Analysis

Biochemical Properties

(2,4-Dichlorobenzyl)methylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a precursor in the synthesis of 1-benzyloxypyrazin-2(1H)-one derivatives, which are important in various biochemical processes . The interactions of this compound with these biomolecules are crucial for its function and effectiveness in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to cause changes in cellular activities, which can lead to alterations in cell behavior and function . These effects are essential for understanding the overall impact of this compound on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions are critical for the compound’s function and its ability to influence biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but its effects can vary depending on the duration of exposure and the specific laboratory conditions . Understanding these temporal effects is crucial for its application in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that there are threshold effects, as well as toxic or adverse effects at high doses . These dosage-dependent effects are important for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels . These interactions are essential for understanding the compound’s role in metabolism and its overall impact on biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions are important for understanding how this compound is distributed within the body and its overall effectiveness.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for determining its role in cellular processes and its overall impact on cell function.

Preparation Methods

(2,4-Dichlorobenzyl)methylamine can be synthesized through the reaction of 2,4-dichlorophenethyl alcohol and methylamine . The process involves reacting 2,4-dichlorophenyl ethanol with a dehydrating agent such as tetramethylammonium carbonate, followed by the addition of methylamine and an organic base catalyst like trimethylamine. The reaction is carried out at an appropriate temperature .

Chemical Reactions Analysis

(2,4-Dichlorobenzyl)methylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzylamine group.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.

    Reagents and Conditions: Common reagents used in these reactions include dehydrating agents, organic base catalysts, and methylamine.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

(2,4-Dichlorobenzyl)methylamine can be compared with other similar compounds, such as:

These compounds share similar chemical properties and uses, but this compound is unique due to its specific structure and applications in organic synthesis and pharmaceuticals.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4,11H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJXWKXDISDARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198215
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5013-77-4
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005013774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2,4-dichloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-N-methylbenzylamine
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